(1R,3R)-3-Methyl-cyclopentylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

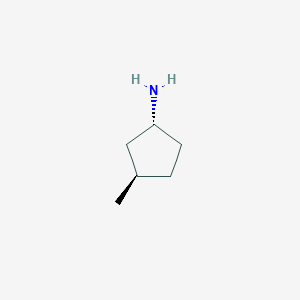

(1R,3R)-3-Methyl-cyclopentylamine is a chiral amine with a cyclopentane ring substituted with a methyl group and an amine group at the 1 and 3 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Methyl-cyclopentylamine typically involves the reduction of a suitable precursor, such as a ketone or an oxime. One common method is the reductive amination of 3-methyl-cyclopentanone using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalytic hydrogenation and enzymatic reduction are also explored for more sustainable and efficient production .

化学反应分析

Acylation Reactions

Primary amines react with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For (1R,3R)-3-Methyl-cyclopentylamine:

-

Reaction :

1R 3R 3 Methyl cyclopentylamine+AcCl→N Acetyl 1R 3R 3 methyl cyclopentylamine+HCl -

Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., pyridine) to neutralize HCl .

-

Stereochemical Impact : The chiral centers are preserved due to the non-reactive nature of the cyclopentane backbone during acylation.

Alkylation Reactions

Primary amines undergo alkylation with alkyl halides or epoxides. For example:

-

Reaction with Methyl Iodide :

1R 3R 3 Methyl cyclopentylamine+CH3I→N Methyl 1R 3R 3 methyl cyclopentylamine+HI -

Conditions : Excess alkyl halide, polar aprotic solvent (e.g., DMF), and heat4.

-

Product : A secondary amine with retained stereochemistry.

Schiff Base Formation

Reaction with aldehydes/ketones forms imines (Schiff bases):

-

Example with Benzaldehyde :

1R 3R 3 Methyl cyclopentylamine+PhCHO→ 1R 3R 3 Methyl cyclopentylimine+H2O -

Conditions : Dehydrating agents (e.g., molecular sieves) or azeotropic removal of water .

Oxidation Reactions

Primary amines oxidize to nitro compounds or hydroxylamines under strong conditions:

-

Oxidation with H}_2\text{O}_2\text{/RuCl}_3 :

1R 3R 3 Methyl cyclopentylamineH2O2 1R 3R 3 Methyl cyclopentylnitro -

Challenges : Over-oxidation to carboxylic acids is unlikely due to steric hindrance from the cyclopentane ring .

Salt Formation

Reaction with acids produces ammonium salts:

-

Example with HCl :

1R 3R 3 Methyl cyclopentylamine+HCl→ 1R 3R 3 Methyl cyclopentylammonium Chloride -

Applications : Salts improve solubility for pharmaceutical formulations .

Research Insights

-

Stereochemical Stability : Computational data (PubChem ) confirms the compound’s rigid cyclopentane backbone minimizes epimerization under mild conditions.

-

Building Block Utility : AChemBlock highlights its use in synthesizing chiral pharmaceuticals and agrochemicals.

-

Retrosynthetic Pathways : Retrosynthesis strategies (YouTube4) suggest alkylation of cyclopentene intermediates as a plausible route.

科学研究应用

Chemical Applications

Chiral Building Block

(1R,3R)-3-Methyl-cyclopentylamine serves as a crucial chiral building block in asymmetric synthesis. It is utilized in the synthesis of complex organic molecules due to its ability to introduce chirality into the final products. This property is particularly valuable in the pharmaceutical industry for developing enantiomerically pure drugs.

Ligand in Catalysis

The compound is also employed as a ligand in various catalytic processes. Its chiral nature enhances the selectivity and efficiency of reactions, making it an essential component in asymmetric catalysis.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glutathione peroxidase 4 (GPX4), which leads to ferroptosis, a regulated form of cell death that has implications in cancer therapy .

Receptor Binding Studies

The compound has been investigated for its interactions with various biological receptors. Its structural characteristics allow it to bind selectively to certain adenosine receptors, which are known to play roles in cardiovascular and neurological functions . This selectivity could be harnessed for developing targeted therapies.

Medicinal Applications

Drug Development Precursor

this compound's unique properties make it a promising precursor for drug development. Its ability to modulate biological activity through receptor interaction positions it as a candidate for therapeutic agents aimed at treating conditions such as cancer and neurodegenerative diseases.

Therapeutic Effects Exploration

Ongoing research is exploring its therapeutic effects beyond enzyme inhibition. The compound's potential anti-inflammatory and cardioprotective properties are being studied due to its interaction with adenosine receptors .

Industrial Applications

Synthesis of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals and specialty chemicals. Its reactivity allows it to participate in various chemical transformations, making it valuable for manufacturing processes.

Polymer Production

The compound is also explored for its application in polymer synthesis. Its ability to act as a monomer or additive can enhance the properties of polymers used in various applications.

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

相似化合物的比较

(1R,3R)-3-Methyl-cyclopentanol: Similar structure but with a hydroxyl group instead of an amine.

(1R,3R)-3-Methyl-cyclopentanone: The ketone precursor used in the synthesis of (1R,3R)-3-Methyl-cyclopentylamine.

(1R,3R)-3-Methyl-cyclopentylmethanol: A related compound with a methanol group

Uniqueness: this compound is unique due to its chiral nature and the presence of both a methyl and an amine group on the cyclopentane ring. This combination of functional groups and chirality makes it a valuable intermediate in asymmetric synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

属性

IUPAC Name |

(1R,3R)-3-methylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSSDLSVHUCRFI-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。